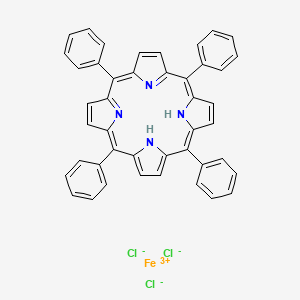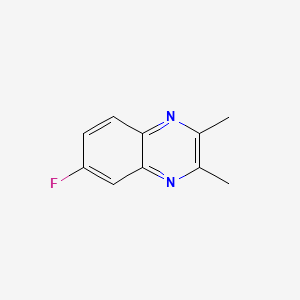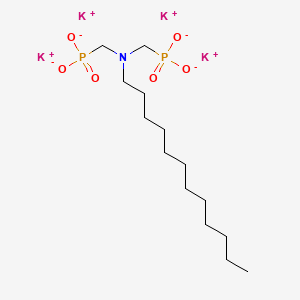
3-Acetylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylpiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with acetyl and dione functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the self-condensation of glycine to form piperazine-2,5-dione, followed by acetylation with acetyl chloride . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production of 3-acetyl-piperazine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Acetylpiperazine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-2,5-dione: The parent compound without the acetyl group.
3-Salicylidene-piperazine-2,5-dione: A derivative with a salicylidene group.
1,4-Diacetyl-piperazine-2,5-dione: A compound with two acetyl groups.
Uniqueness
3-Acetylpiperazine-2,5-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
18746-97-9 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.141 |
Nombre IUPAC |
3-acetylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h5H,2H2,1H3,(H,7,11)(H,8,10) |
Clave InChI |
LSUXOOCSWSZKBM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)NCC(=O)N1 |
Sinónimos |
2,5-Piperazinedione, 3-acetyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)

![(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]](/img/structure/B579578.png)





![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)


![(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B579592.png)

![methyl (1R,2R,5R,8R,9S,10R,11S,12S,14S)-12,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B579594.png)
